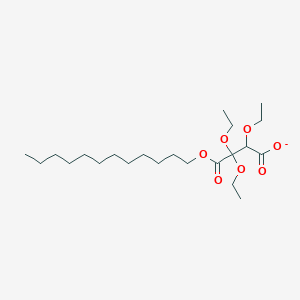
15,25-Dimethylnonatriaconta-15,24-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,25-Dimethylnonatriaconta-15,24-diene is a complex organic compound with the molecular formula C41H80. It is characterized by its long carbon chain and the presence of two double bonds at the 15th and 24th positions. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,25-Dimethylnonatriaconta-15,24-diene typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to form the carbon backbone, followed by selective hydrogenation and dehydrogenation steps to introduce the double bonds at the desired positions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
15,25-Dimethylnonatriaconta-15,24-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are usually carried out under mild conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
15,25-Dimethylnonatriaconta-15,24-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of long carbon chains on chemical reactivity.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive compound.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism by which 15,25-Dimethylnonatriaconta-15,24-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
15,25-Dimethylnonatriacontane: This compound is similar in structure but lacks the double bonds, making it less reactive.
15,25-Dimethylhexatriacontane: Another long-chain hydrocarbon with different positioning of methyl groups and double bonds.
Uniqueness
15,25-Dimethylnonatriaconta-15,24-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90052-42-9 |
|---|---|
Molecular Formula |
C41H80 |
Molecular Weight |
573.1 g/mol |
IUPAC Name |
15,25-dimethylnonatriaconta-15,24-diene |
InChI |
InChI=1S/C41H80/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h38-39H,5-37H2,1-4H3 |
InChI Key |
JMZAFMWOQPCADE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


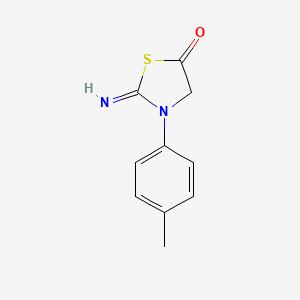
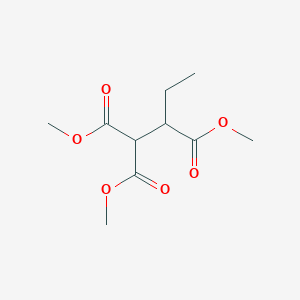

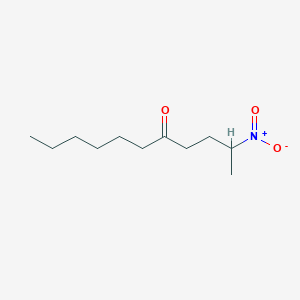
![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
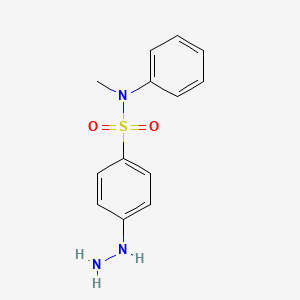

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
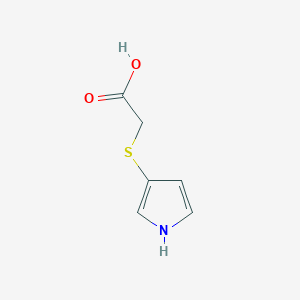
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
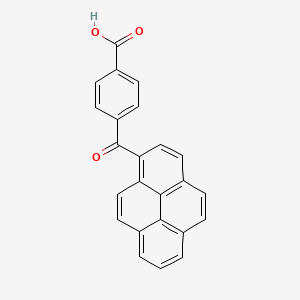
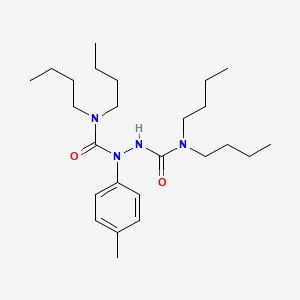
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
